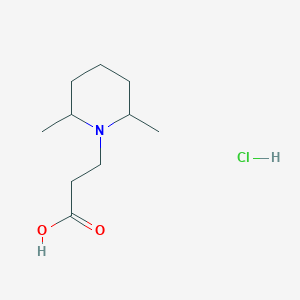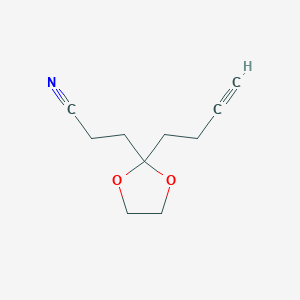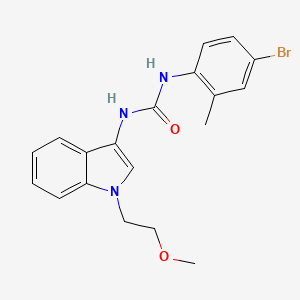![molecular formula C14H21Cl2N3O2 B2411229 2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride CAS No. 1803562-49-3](/img/structure/B2411229.png)
2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The presence of multiple amine groups suggests that it could participate in various chemical reactions, particularly those involving the formation or breaking of nitrogen-containing bonds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or through the reaction of amines with other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The isoindole group is a bicyclic structure, and the presence of multiple amine groups could lead to a variety of possible conformations .
Chemical Reactions Analysis
The presence of multiple amine groups in the compound suggests that it could participate in a variety of chemical reactions. Amines are basic and can react with acids to form salts and water, a type of reaction known as an acid-base reaction .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis : A novel synthesis pathway for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, has been developed. This pathway involves epoxidation and nucleophilic opening reactions to produce various amino and triazole derivatives (Tan et al., 2016).
Crystal Structure of N-Aminoimides : Two new N-aminoimides related to the compound have been synthesized, demonstrating different molecular environments and forming various hydrogen bonds. This research contributes to understanding the structural dynamics of related isoindole compounds (Struga et al., 2007).
Chemical Transformations and Derivatives
Polysubstituted Isoindole-1,3-diones : The study presents the synthesis of new polysubstituted isoindole-1,3-diones, showcasing the versatility of the compound in forming various derivatives (Tan et al., 2014).
Synthesis of Isoindole-Derived Dihydrothiazolo Compounds : This research highlights the reaction pathways to synthesize novel dihydrothiazolo derivatives from isoindole-related compounds, contributing to the development of new chemical entities (Selby & Smith, 1989).
Applications in Material Science
Synthesis of Dihydropyrimidinone Derivatives : Research into Biginelli compounds, including 5-benzoyl-substituted phenyl-3,4-dihydropyrimidin-2(1H)-one-1H-isoindole-1,3(2H)-dione derivatives, has applications in material science. These compounds, derived from isoindole-based enaminones, are of interest for their potential in new material development (Bhat et al., 2020).
Palladium-Catalyzed Reduction : Research on the palladium-catalyzed reduction of substituted 1,3-dihydro-2H-isoindoles to tetrahydro-2H-isoindoles has potential applications in material synthesis and pharmaceuticals (Hou et al., 2007).
Propiedades
IUPAC Name |
2-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]isoindole-1,3-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.2ClH/c1-15-7-8-16(2)9-10-17-13(18)11-5-3-4-6-12(11)14(17)19;;/h3-6,15H,7-10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNICAPZKPYAHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCN1C(=O)C2=CC=CC=C2C1=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2411150.png)



![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)


![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)

![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)